6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a fluorinated heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a pyrimidine ring substituted with a difluoromethyl group and an ethyl group, which significantly influences its reactivity and biological activity.
Mechanism of Action
Mode of Action
6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione interacts with its targets by inhibiting the electron transport chain at the level of mitochondrial complex I . This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species . The resulting changes can lead to cell death, making this compound effective as a fungicide .
Biochemical Pathways
The affected pathway is the electron transport chain, specifically at the level of mitochondrial complex I . The inhibition of this complex disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species . The downstream effects include disruption of cellular energy production and potential cell death .
Pharmacokinetics
The presence of the difluoromethyl group may improve the lipophilic pharmacokinetic properties of the molecule , potentially enhancing its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of the electron transport chain, decreased ATP production, increased production of reactive oxygen species, and potential cell death . These effects can lead to the control of the growth of certain organisms, making this compound effective as a fungicide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:
Difluoromethylation: The introduction of the difluoromethyl group can be achieved using reagents such as difluoromethylating agents (e.g., Difluoromethyl Sulfoxonium Ylide).
Formation of the Pyrimidine Ring: The pyrimidine core can be constructed through a cyclization reaction involving appropriate precursors like β-keto esters and amidines.
Ethyl Group Introduction: The ethyl group can be introduced via alkylation reactions using ethylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at different positions of the pyrimidine ring can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like ammonia (NH₃) or amines.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms such as amines and alcohols.
Substitution Products: Substituted pyrimidines with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Comparison with Similar Compounds
6-(Fluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with a single fluorine atom instead of difluoromethyl.
3-Ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the fluorine substitution.
Uniqueness: The presence of the difluoromethyl group in 6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione enhances its chemical stability and reactivity compared to its non-fluorinated counterparts. This unique feature makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
6-(difluoromethyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-2-11-5(12)3-4(6(8)9)10-7(11)13/h3,6H,2H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBSSJBHLGUCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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